Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
CAS No.: 61372-32-5
Cat. No.: VC18701837
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61372-32-5 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3 |
| Standard InChI Key | UHISTLDHHIQDBG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC2=C1C=CC(=C2)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS: 61372-32-5) has the molecular formula C₁₂H₁₅NO₂ and a molar mass of 205.25 g/mol. Its IUPAC name is ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, with the following structural features :
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A fused bicyclic indene core.
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An ethyl ester group at position 1.
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A primary amine substituent at position 5.
The compound’s planar structure facilitates interactions with hydrophobic pockets in kinase domains, while the amino and ester groups contribute to hydrogen bonding and solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | |
| IUPAC Name | Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Solubility | Soluble in DMSO, ethanol | |
| LogP | 2.44 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Indene Functionalization: Reacting indene derivatives with ethyl chloroformate in the presence of a base (e.g., sodium hydride) to introduce the carboxylate ester.
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Amination: Introducing the amino group via nucleophilic substitution or catalytic hydrogenation .
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Step 1: Indene → Ethyl 5-nitro-2,3-dihydro-1H-indene-1-carboxylate (using ethyl chloroformate and NaH).
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Step 2: Nitro reduction → Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (via H₂/Pd-C).
Analytical Validation
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NMR: ¹H NMR (CDCl₃) shows signals at δ 1.25 (t, 3H, CH₃), 2.85–3.10 (m, 4H, CH₂), 4.15 (q, 2H, OCH₂), and 6.60–7.20 (m, 3H, aromatic).
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IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (C=O ester).
Biological Activity and Mechanism
DDR1 Inhibition
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate serves as a precursor for DDR1 inhibitors, which block collagen-induced signaling in cancers. Key findings include:
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In Vivo Efficacy: Suppressed tumor growth in orthotopic pancreatic cancer models (50 mg/kg, twice daily) .
Table 2: Comparative Kinase Selectivity of Derivative 7f
| Kinase | IC₅₀ (nM) |
|---|---|
| DDR1 | 14.9 |
| DDR2 | >1,000 |
| TrkA | 68.4 |
| c-Kit | >1,000 |
Anticancer Mechanisms
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EMT Suppression: Inhibits epithelial-mesenchymal transition by downregulating N-cadherin and vimentin .
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Colony Formation: Dose-dependent inhibition of pancreatic cancer cell colonies (IC₅₀: 1.2 μM) .
Analytical Characterization
Spectroscopic Data
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¹³C NMR: 166.7 ppm (C=O), 148.1 ppm (aromatic C-N), 61.5 ppm (OCH₂).
Applications in Drug Development
Lead Optimization
Derivatives of this compound have been optimized for:
Preclinical Candidates
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Compound 7f: Orally active DDR1 inhibitor with T₁/₂ = 1.7 h (rat plasma) .
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Therapeutic Use: Investigated in pancreatic, breast, and glioblastoma cancers .
| Parameter | Details |
|---|---|
| Skin Irritation | Category 2 (EUH 066) |
| Eye Irritation | Category 2A |
| Storage | RT, desiccated |
Comparison with Related Compounds
Table 4: Structural and Functional Comparison
| Compound | CAS | Key Feature | DDR1 IC₅₀ (nM) |
|---|---|---|---|
| Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | 61372-32-5 | Parent compound | 14.9 |
| Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate | 2230799-18-3 | Amino position variation | 22.0 |
| 1-Aminoindan-1-carboxylic acid | 3927-71-7 | Carboxylic acid substituent | >1,000 |
Future Directions
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